molecular formula C7H11N3O2S B568117 3-Amino-5-(propylthio)-1H-pyrazole-4-carboxylic acid CAS No. 114433-45-3

3-Amino-5-(propylthio)-1H-pyrazole-4-carboxylic acid

Cat. No.: B568117
CAS No.: 114433-45-3
M. Wt: 201.244
InChI Key: VXGBDOMKQAZBIU-UHFFFAOYSA-N
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Description

3-Amino-5-(propylthio)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a propylthio group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(propylthio)-1H-pyrazole-4-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the amino, propylthio, and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a hydrazine derivative with a β-keto ester can form the pyrazole ring, which is then functionalized with the desired substituents through subsequent reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(propylthio)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

3-Amino-5-(propylthio)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-5-(propylthio)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can target kinases or other proteins involved in cell signaling pathways, thereby modulating cellular functions and exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5-(propylthio)-1H-pyrazole-4-carboxylic acid is unique due to the presence of the propylthio group, which can impart distinct chemical and biological properties. This makes it a valuable compound for the development of new materials and therapeutic agents.

Properties

CAS No.

114433-45-3

Molecular Formula

C7H11N3O2S

Molecular Weight

201.244

IUPAC Name

5-amino-3-propylsulfanyl-1H-pyrazole-4-carboxylic acid

InChI

InChI=1S/C7H11N3O2S/c1-2-3-13-6-4(7(11)12)5(8)9-10-6/h2-3H2,1H3,(H,11,12)(H3,8,9,10)

InChI Key

VXGBDOMKQAZBIU-UHFFFAOYSA-N

SMILES

CCCSC1=NNC(=C1C(=O)O)N

Synonyms

1H-Pyrazole-4-carboxylicacid,3-amino-5-(propylthio)-(9CI)

Origin of Product

United States

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